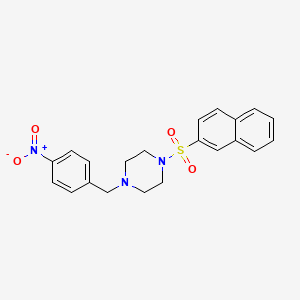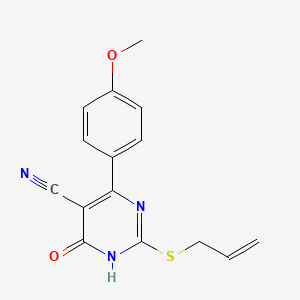
10-(3-Nitrobenzylidene)anthracen-9(10h)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-(3-Nitrobenzylidene)anthracen-9(10H)-one: , also known by its systematic name N-(anthracen-9-ylmethylideneamino)-3-nitrobenzamide , is a chemical compound with the following properties:
Molecular Formula: CHBrNO
Molecular Weight: 321.169 g/mol
Melting Point: Not available
Density: Not available
CAS Number: 5469-10-3
Preparation Methods
Synthetic Routes: The synthetic route for 10-(3-Nitrobenzylidene)anthracen-9(10H)-one involves the reaction of anthracene-9-carbaldehyde with 3-nitrobenzaldehyde. The reaction proceeds via a condensation reaction, resulting in the formation of the desired compound.
Reaction Conditions:- Reactants: Anthracene-9-carbaldehyde and 3-nitrobenzaldehyde
- Solvent: Organic solvents such as ethanol or acetone
- Catalyst: Acidic or basic catalysts (e.g., piperidine)
- Temperature: Typically carried out at room temperature or slightly elevated temperatures
Industrial Production Methods: Industrial production methods may involve large-scale synthesis using optimized conditions. specific industrial processes for this compound are not widely documented.
Chemical Reactions Analysis
Types of Reactions:
Condensation Reaction: Formation of the compound through the condensation of aldehydes.
Reduction: Reduction of the nitro group to an amino group.
Substitution: Substitution reactions at various positions on the aromatic rings.
Reduction: Sodium borohydride (NaBH), catalytic hydrogenation
Substitution: Lewis acids (e.g., AlCl), strong bases (e.g., NaOH)
Major Products: The major product is 10-(3-Nitrobenzylidene)anthracen-9(10H)-one itself.
Scientific Research Applications
This compound finds applications in various fields:
Chemistry: Used as a building block for the synthesis of other organic compounds.
Biology: Investigated for potential biological activities.
Medicine: Studied for its pharmacological properties.
Industry: May serve as a dye or fluorescent probe.
Mechanism of Action
The exact mechanism of action is context-dependent and may vary based on its specific applications. Further research is needed to elucidate its molecular targets and pathways.
Comparison with Similar Compounds
While there are no direct analogs, compounds with similar aromatic structures and functional groups may exhibit comparable reactivity and properties.
Properties
CAS No. |
69544-85-0 |
|---|---|
Molecular Formula |
C21H13NO3 |
Molecular Weight |
327.3 g/mol |
IUPAC Name |
10-[(3-nitrophenyl)methylidene]anthracen-9-one |
InChI |
InChI=1S/C21H13NO3/c23-21-18-10-3-1-8-16(18)20(17-9-2-4-11-19(17)21)13-14-6-5-7-15(12-14)22(24)25/h1-13H |
InChI Key |
ZPZRZGRYXFNFKL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CC=C4C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-benzyl-2-(4-methoxybenzyl)-8,9-diphenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10882966.png)

![(4-Benzylpiperidin-1-yl)[1-(2,4-dimethoxybenzyl)piperidin-3-yl]methanone](/img/structure/B10883001.png)
![(E)-16-(3-bromobenzylidene)-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B10883006.png)
![N'-(2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)thiophene-2-carbohydrazide](/img/structure/B10883009.png)

![(4-Fluorophenyl)[4-(4-hydroxy-3,5-dimethoxybenzyl)piperazin-1-yl]methanone](/img/structure/B10883021.png)





![N-(4-nitrophenyl)-2-{[5-(quinolin-2-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide](/img/structure/B10883033.png)
